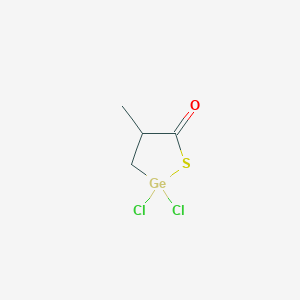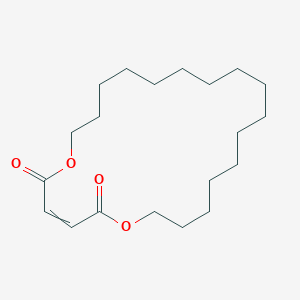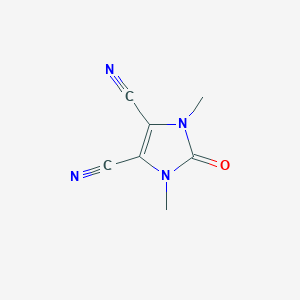
1,3-Dimethyl-2-oxo-2,3-dihydro-1H-imidazole-4,5-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethyl-2-oxo-2,3-dihydro-1H-imidazole-4,5-dicarbonitrile is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by its two cyano groups at the 4 and 5 positions, and a keto group at the 2 position, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2-oxo-2,3-dihydro-1H-imidazole-4,5-dicarbonitrile can be achieved through several methods:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Wallach Synthesis: This involves the reaction of glyoxal with ammonia and an aldehyde.
Dehydrogenation of Imidazolines: This method involves the oxidation of imidazolines to form imidazoles.
From Alpha Halo-Ketones: This involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald Synthesis: This involves the reaction of glyoxal with ammonia and an aldehyde.
Amino Nitrile Method: This involves the reaction of amino nitriles with aldehydes.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above methods, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
化学反应分析
Types of Reactions
1,3-Dimethyl-2-oxo-2,3-dihydro-1H-imidazole-4,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The cyano groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Nucleophiles: Common nucleophiles for substitution reactions include amines and alcohols.
Major Products
Oxidation Products: Imidazole derivatives with various functional groups.
Reduction Products: Hydroxylated imidazole derivatives.
Substitution Products: Imidazole derivatives with substituted cyano groups.
科学研究应用
1,3-Dimethyl-2-oxo-2,3-dihydro-1H-imidazole-4,5-dicarbonitrile has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1,3-Dimethyl-2-oxo-2,3-dihydro-1H-imidazole-4,5-dicarbonitrile involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and metabolism.
相似化合物的比较
1,3-Dimethyl-2-oxo-2,3-dihydro-1H-imidazole-4,5-dicarbonitrile can be compared with other similar compounds:
属性
CAS 编号 |
167781-27-3 |
|---|---|
分子式 |
C7H6N4O |
分子量 |
162.15 g/mol |
IUPAC 名称 |
1,3-dimethyl-2-oxoimidazole-4,5-dicarbonitrile |
InChI |
InChI=1S/C7H6N4O/c1-10-5(3-8)6(4-9)11(2)7(10)12/h1-2H3 |
InChI 键 |
IHHSHJDTSLUMPW-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=C(N(C1=O)C)C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


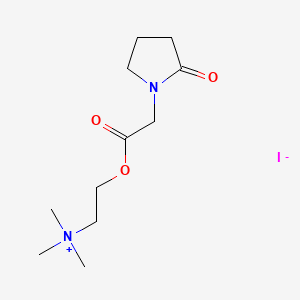
![9,10-Bis[(2-ethylphenoxy)methyl]anthracene](/img/structure/B14269463.png)
![N-(3-{[(4-Aminophenyl)methyl]amino}-3-methylbutan-2-ylidene)hydroxylamine](/img/structure/B14269471.png)

![1-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethyl]pyrrolidin-2-one](/img/structure/B14269478.png)
![4'-(2-Hydroxyethoxy)[1,1'-biphenyl]-4-ol](/img/structure/B14269479.png)
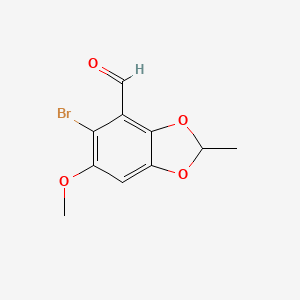
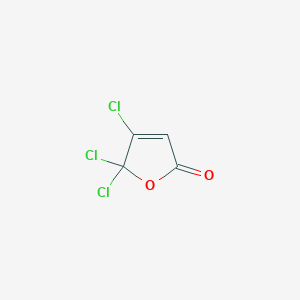
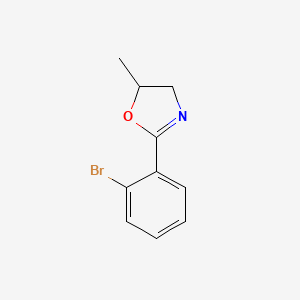

![1-[4-Hydroxy-3-(2-methylprop-2-en-1-yl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14269488.png)
![(4-{Ethyl[4-(2-methoxyethoxy)phenyl]amino}phenyl)ethene-1,1,2-tricarbonitrile](/img/structure/B14269501.png)
